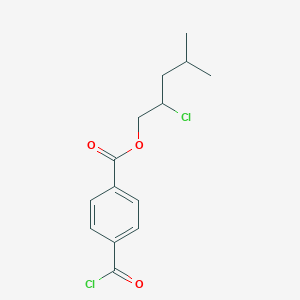

3-(Diethylamino)isobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SPiDER-βGal , is a novel compound with interesting properties. It serves as a fluorogenic substrate for β-galactosidase (β-gal) and has applications in various scientific fields.

Preparation Methods

The synthetic route to prepare SPiDER-βGal involves specific reaction conditions. Unfortunately, detailed industrial production methods are not widely documented. in research settings, it can be synthesized using established organic chemistry techniques.

Chemical Reactions Analysis

SPiDER-βGal undergoes reactions typical of quinone methides. These include:

Oxidation: It can be oxidized to form a quinone intermediate.

Reduction: Reduction of the quinone intermediate can regenerate SPiDER-βGal.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common reagents and conditions for these reactions vary, but they often involve mild oxidants or reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

SPiDER-βGal finds applications in:

Immunohistochemistry (IHC): It enables sensitive detection of β-gal activity in formalin-fixed paraffin-embedded (FFPE) tissue sections. The method, called , rivals tyramide signal amplification (TSA) in sensitivity.

Multiplex Immunofluorescence (mIF): GAFAM can be combined with mIF, allowing simultaneous visualization of multiple markers in tissues.

Mechanism of Action

SPiDER-βGal’s mechanism involves β-galactosidase hydrolyzing the substrate, releasing a fluorogenic product. This product emits fluorescence upon excitation. Researchers use it to visualize β-gal activity in cells and tissues.

Comparison with Similar Compounds

While SPiDER-βGal is unique due to its fluorogenic properties, other β-gal substrates exist. Notable examples include X-Gal (5-bromo-4-chloro-3-indolyl β-d-galactopyranoside) and ONPG (o-nitrophenyl-β-d-galactopyranoside).

Properties

CAS No. |

114259-16-4 |

|---|---|

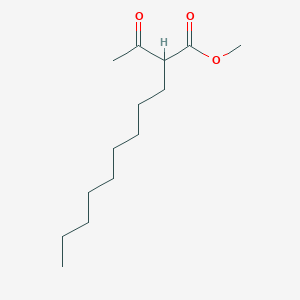

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-(diethylamino)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H15NO2/c1-3-13(4-2)11-9-7-5-6-8-10(9)12(14)15-11/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

CNQFKWWTWRSRTN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1C2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)

![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)

![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)

![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)